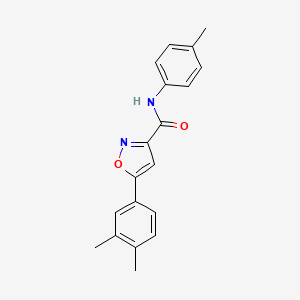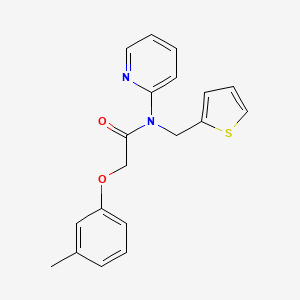![molecular formula C20H20N2O6S B11342561 N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide](/img/structure/B11342561.png)
N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide is a complex organic compound with a unique structure that combines a benzoxazepine ring with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide typically involves multiple steps
Preparation of Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminobenzamide derivative. This reaction is often carried out under acidic conditions, using reagents like acetic acid or methanesulfonic acid.
Introduction of Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonation reaction. This step typically involves the reaction of the benzoxazepine core with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine or benzenesulfonamide moieties are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Studies: Researchers may use the compound to study its interactions with biological molecules, such as proteins and enzymes, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,2-ethanediamine: This compound is structurally similar but lacks the benzoxazepine and benzenesulfonamide groups.
N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide derivatives: Variants of the compound with different substituents on the benzoxazepine or benzenesulfonamide moieties.
Uniqueness
This compound is unique due to its combination of a benzoxazepine ring and a benzenesulfonamide group. This structure imparts specific chemical and biological properties that are not found in simpler analogs or derivatives.
Properties
Molecular Formula |
C20H20N2O6S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O6S/c1-13-19(24)22(20(25)16-9-4-5-10-18(16)28-13)12-17(23)14-7-6-8-15(11-14)29(26,27)21(2)3/h4-11,13H,12H2,1-3H3 |
InChI Key |
UKRIUSGBADQLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide](/img/structure/B11342483.png)
![3-{[4-(2-pyridin-2-ylethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11342490.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B11342491.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B11342493.png)


![4-(3-methoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11342517.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11342531.png)

![1-(benzylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11342542.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11342550.png)
![3-butoxy-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B11342552.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11342559.png)

